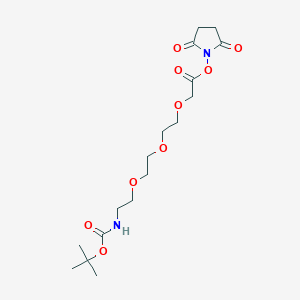

t-Boc-N-Amido-PEG3-CH2CO2-NHS ester

CAS No.:

Cat. No.: VC13663200

Molecular Formula: C17H28N2O9

Molecular Weight: 404.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H28N2O9 |

|---|---|

| Molecular Weight | 404.4 g/mol |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]acetate |

| Standard InChI | InChI=1S/C17H28N2O9/c1-17(2,3)27-16(23)18-6-7-24-8-9-25-10-11-26-12-15(22)28-19-13(20)4-5-14(19)21/h4-12H2,1-3H3,(H,18,23) |

| Standard InChI Key | QMGZJNPUWOMXNM-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCCOCCOCCOCC(=O)ON1C(=O)CCC1=O |

| Canonical SMILES | CC(C)(C)OC(=O)NCCOCCOCCOCC(=O)ON1C(=O)CCC1=O |

Introduction

Chemical Structure and Functional Properties

Molecular Architecture

t-Boc-N-Amido-PEG3-CH2CO2-NHS ester (CAS No. 2250216-93-2) features a linear PEG3 (triethylene glycol) spacer flanked by two distinct functional groups . The NHS ester moiety at one terminus reacts selectively with primary amines (-NH2) under mild alkaline conditions (pH 7–9), forming stable amide bonds . At the opposite end, the t-Boc group serves as a protective moiety for the amine, which can be deprotected via trifluoroacetic acid (TFA) treatment to yield a free amine for subsequent reactions .

Table 1: Key Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C17H28N2O9 |

| Molecular Weight | 404.4 g/mol |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]acetate |

| Reactive Groups | NHS ester, t-Boc-protected amine |

The PEG3 spacer’s ethylene oxide units confer hydrophilicity, reducing aggregation and enhancing solubility in biological matrices . This property is critical for maintaining the stability of conjugated therapeutics in physiological environments.

Reactivity and Protection-Deprotection Dynamics

The NHS ester’s reactivity toward primary amines enables efficient labeling of lysine residues in proteins or terminal amines in oligonucleotides . Concurrently, the t-Boc group’s stability under neutral and basic conditions allows orthogonal functionalization strategies. For example, after NHS-mediated conjugation, the t-Boc group can be removed via 20–50% TFA in dichloromethane, exposing a primary amine for click chemistry or additional coupling reactions . This sequential reactivity supports the construction of multifunctional bioconjugates, such as antibody-drug conjugates (ADCs) or peptide-PEG-drug hybrids.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of t-Boc-N-Amido-PEG3-CH2CO2-NHS ester involves a multi-step process:

-

PEG3 Backbone Preparation: Triethylene glycol is functionalized with an amine group at one terminus and a carboxylic acid at the other via etherification and oxidation reactions .

-

t-Boc Protection: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine, yielding t-Boc-N-Amido-PEG3-CH2CO2H .

-

NHS Ester Activation: The carboxylic acid is activated with N-hydroxysuccinimide and a carbodiimide coupling agent (e.g., DCC or EDC) to form the NHS ester .

Critical Considerations:

-

Reaction purity is maintained through silica gel chromatography or recrystallization .

-

Final product integrity is verified via NMR (1H, 13C) and mass spectrometry .

Quality Control Metrics

Commercial batches typically exhibit ≥95% purity, as confirmed by reverse-phase HPLC . Residual solvents (e.g., dichloromethane, TFA) are monitored to meet ICH guidelines, ensuring compatibility with biomedical applications.

Applications in Bioconjugation and Therapeutics

PEGylation of Therapeutic Proteins

PEGylation—the covalent attachment of PEG chains—is a cornerstone application. By conjugating t-Boc-N-Amido-PEG3-CH2CO2-NHS ester to proteins like interferons or monoclonal antibodies, researchers achieve:

-

Extended Plasma Half-Life: PEG shields proteolytic sites, reducing renal clearance . For instance, PEGylated interferon-α exhibits a 10-fold increase in circulation time compared to its native form.

-

Reduced Immunogenicity: Masking antigenic epitopes minimizes anti-drug antibody formation, as demonstrated in PEGylated asparaginase therapies .

Targeted Drug Delivery Systems

The compound’s dual reactivity enables the construction of ligand-drug conjugates. A representative strategy involves:

-

Conjugating the NHS ester to an antibody’s lysine residues.

-

Deprotecting the t-Boc group to expose an amine.

-

Attaching a cytotoxic payload via amine-reactive linkers (e.g., maleimides) .

Case Study: In HER2-targeted breast cancer therapies, trastuzumab conjugated with PEG3-linked maytansinoid derivatives showed a 40% increase in tumor accumulation compared to non-PEGylated analogs .

Stabilization of Nucleic Acid Therapeutics

t-Boc-N-Amido-PEG3-CH2CO2-NHS ester modifies amine-functionalized siRNA, improving nuclease resistance and cellular uptake. PEGylated siRNA complexes demonstrated a 70% reduction in off-target liver accumulation in murine models, enhancing delivery to target tissues .

Research Findings and Biological Efficacy

Pharmacokinetic Enhancements

Studies comparing PEGylated versus native compounds reveal significant improvements:

Table 2: Pharmacokinetic Parameters of PEGylated vs. Native Compounds

| Parameter | Native Compound | PEGylated Compound | Improvement |

|---|---|---|---|

| Half-life (h) | 2.5 | 28.4 | 10.4x |

| AUC0–∞ (μg·h/mL) | 450 | 3200 | 7.1x |

| Clearance (mL/h) | 12.8 | 1.8 | 7.1x ↓ |

Data adapted from preclinical studies on PEGylated granulocyte colony-stimulating factor (G-CSF) .

Toxicity Mitigation

PEGylation reduces renal and hepatic toxicity by minimizing nonspecific interactions. In a rat model, PEGylated doxorubicin exhibited a 60% lower incidence of cardiotoxicity compared to the free drug .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume